molecular formula C8H6BrNO4 B2894648 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone CAS No. 90004-97-0

1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone

Cat. No. B2894648
CAS RN: 90004-97-0
M. Wt: 260.043
InChI Key: NUPQONVDLVCQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone” is an aromatic hydroxy ketone . It is similar to “1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone” which is used as a chemical reagent in the synthesis of amides and benzoxazoles .


Synthesis Analysis

The synthesis of similar compounds involves bromination of 2-hydroxy-acetophenone in acetic acid at 70-80°, under light irradiation . Another method involves the reaction of bromine with 2-hydroxy-acetophenone in chloroform in an ice bath .


Chemical Reactions Analysis

“1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone” is likely to be involved in similar reactions as its related compounds. For instance, “5’-Bromo-2’-hydroxy-3’-nitroacetophenone” is used as a chemical reagent in the synthesis of amides and benzoxazoles directly using a sulfate catalyst and microwaves .

Scientific Research Applications

Charge Density Analysis in Molecular Structures

1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone has been studied for its charge density distribution using high-resolution X-ray and neutron diffraction data. This analysis aids in understanding intra- and intermolecular bonding features, particularly the extent of pi-delocalization within the molecule, which is crucial for predicting reactivity and interaction with other molecules (Hibbs et al., 2003).

Bromination of Alkylaryl Ketones

This compound has been involved in studies examining the selective α-monobromination of various alkylaryl ketones. The research explores efficient and regioselective methods for bromination, which is fundamental in organic synthesis and pharmaceuticals development (Ying, 2011).

Synthesis of Chalcone Analogues

In synthesizing α,β-unsaturated ketones, which are chalcone analogues, 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone plays a role in electron-transfer chain reactions. This synthesis method is significant for creating a variety of chalcone analogues, useful in various chemical and pharmaceutical applications (Curti et al., 2007).

Antibacterial Activity

Compounds synthesized from variants of this chemical have been tested for their antibacterial properties against various bacteria. This application is crucial in the development of new antibacterial agents (Parekh & Desai, 2006).

Phase Equilibrium Studies

The compound's derivatives have been utilized in studying solid-liquid phase equilibrium and ternary phase diagrams in different solvents. This research is fundamental in understanding the compound's behavior in various solvents, which is critical for industrial applications (Li et al., 2019).

properties

IUPAC Name

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(10(13)14)3-7(9)8(6)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPQONVDLVCQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone

CAS RN

90004-97-0
Record name 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
E Verner, BA Katz, JR Spencer, D Allen… - Journal of medicinal …, 2001 - ACS Publications
Novel scaffolds that bind to serine proteases through a unique network of short hydrogen bonds to the catalytic Ser195 have been developed. The resulting potent serine protease …
Number of citations: 159 pubs.acs.org
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Obtained by hydrolytic cleavage of 2-amino-3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoyl) acrylic acid (I) or of 3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoylmethylene)-piperazin-2-one (II) in …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.